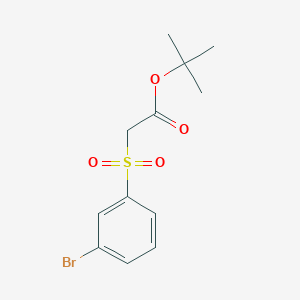
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl acrylate with 3-bromobenzenesulfonyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound. Detailed synthetic procedures and conditions can be found in relevant literature .
Aplicaciones Científicas De Investigación
Radical Cyclization for Synthesis
Jian Xu et al. (2017) developed a tert-butyl hydroperoxide-initiated radical cyclization process involving 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids. This method facilitates the synthesis of 3-(arylsulfonyl)benzothiophenes or -benzoselenophenes, showcasing the utility of tert-butyl sulfonyl compounds in creating complex sulfur-containing heterocycles under mild conditions (Jian Xu, Xiaoxia Yu, Jianxiang Yan, & Q. Song, 2017).
Multi-Coupling Reagent for Synthesis
P. Auvray, P. Knochel, and J. Normant (1985) reported the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a versatile multi-coupling reagent. This compound reacts with various electrophiles, yielding highly functionalized sulfones. Such reagents demonstrate the role of tert-butyl sulfonyl compounds in facilitating diverse bond-forming reactions (P. Auvray, P. Knochel, & J. Normant, 1985).
Nickel-Catalyzed Cyclopropanation
Y. Gai, M. Julia, and J. Verpeaux (1991) highlighted the application of tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, in nickel-catalyzed cyclopropanation of alkenes. This research illustrates the importance of tert-butyl sulfonyl derivatives as methylene-transfer reagents for cyclopropanation reactions (Y. Gai, M. Julia, & J. Verpeaux, 1991).
Asymmetric Synthesis of Amines
J. Ellman et al. (2002) explored N-tert-Butanesulfinyl aldimines and ketimines as intermediates for the asymmetric synthesis of amines. This method leverages the tert-butanesulfinyl group's ability to activate imines for nucleophilic addition, demonstrating the critical role of tert-butyl sulfonyl compounds in the enantioselective synthesis of amines (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Catalytic Asymmetric Oxidation
D. Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines. This process underscores the potential of tert-butyl sulfonyl compounds in asymmetric synthesis, offering a pathway to chiral sulfinyl derivatives (D. Cogan, Guangcheng Liu, Kyungjin Kim, B. J. Backes, & J. Ellman, 1998).
Propiedades
IUPAC Name |
tert-butyl 2-(3-bromophenyl)sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4S/c1-12(2,3)17-11(14)8-18(15,16)10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKAAAJQDWWUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-bromophenylsulfonyl)-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
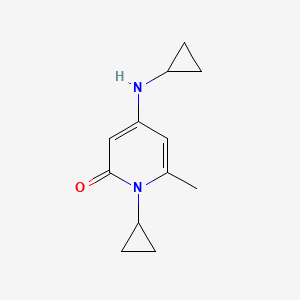
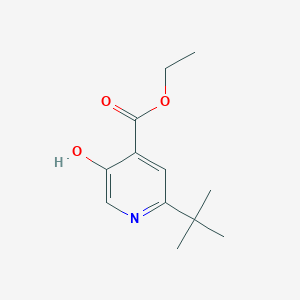

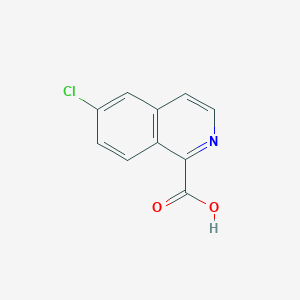
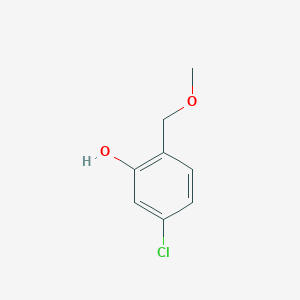


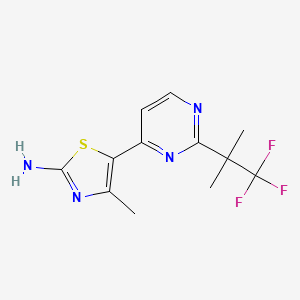
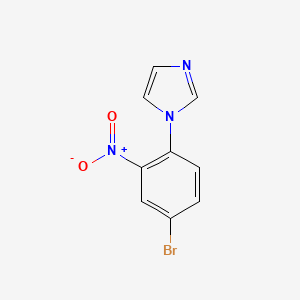

![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
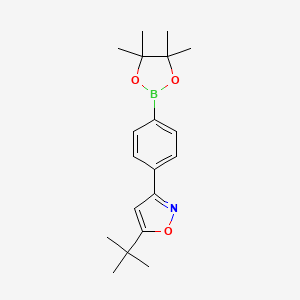
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)